1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Catalog No.
S13833670
CAS No.
M.F
C6H7F2N3O2
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4...

Product Name

1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(2,2-difluoroethyl)-5-methyltriazole-4-carboxylic acid

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C6H7F2N3O2/c1-3-5(6(12)13)9-10-11(3)2-4(7)8/h4H,2H2,1H3,(H,12,13)

InChI Key

AWSWFLYSJXNPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC(F)F)C(=O)O

1-(2,2-Difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by its unique structure, which includes a triazole ring and a carboxylic acid functional group. The compound has the molecular formula C6_6H7_7F2_2N3_3O2_2 and a molecular weight of approximately 191.14 g/mol . Its structure features a five-membered triazole ring with a methyl group at the 5-position and a difluoroethyl substituent at the 1-position, contributing to its distinct chemical properties.

Typical of triazoles and carboxylic acids. These include:

  • Nucleophilic substitutions: The difluoroethyl group can be displaced by nucleophiles due to the electron-withdrawing nature of fluorine atoms.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of a corresponding triazole derivative.
  • Condensation reactions: The carboxylic acid can react with alcohols or amines to form esters or amides, respectively.

These reactions highlight the compound's potential as a versatile building block in organic synthesis.

Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has shown promise in:

  • Antimicrobial activity: Its structure suggests potential efficacy against various pathogens.
  • Anticancer properties: Preliminary studies indicate that similar triazole derivatives may inhibit specific cancer cell lines.

Further studies are required to elucidate its full biological profile and mechanisms of action.

The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods:

  • Click Chemistry: Utilizing azides and alkynes in the presence of copper catalysts to form triazole rings.
  • Substitution Reactions: Starting from a suitable precursor such as 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and introducing the difluoroethyl group via nucleophilic substitution.
  • Carboxylation: Introducing the carboxylic acid group through carbon dioxide insertion into an appropriate precursor.

These methods allow for the efficient construction of the desired compound while maintaining good yields.

The unique properties of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid make it suitable for several applications:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.
  • Agricultural Chemistry: Its antifungal properties could be harnessed for developing new agrochemicals.
  • Material Science: The compound may serve as a precursor for synthesizing novel materials with specific electronic or optical properties

    Interaction studies involving 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid focus on its binding affinities with biological targets. These studies typically employ techniques such as:

    • Molecular docking simulations: To predict how the compound interacts with enzymes or receptors.
    • In vitro assays: To measure biological activity against specific pathogens or cancer cell lines.

    Such studies are crucial for understanding its therapeutic potential and guiding further development.

Several compounds share structural similarities with 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Differences
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid1423028-04-9C5_5H5_5F2_2N3_3O2_2Contains difluoromethyl instead of difluoroethyl
1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid860569-56-8C6_6H9_9N3_3O2_2Ethyl group instead of difluoroethyl
1-(trifluoromethyl)-5-methyltriazole-4-carboxylic acidN/AC6_6H4_4F3_3N3_3O2_2Contains trifluoromethyl group

These compounds highlight the uniqueness of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in terms of its specific substituents and potential applications in various fields.

Cycloaddition Reaction Optimization Strategies

Cycloaddition reactions serve as the cornerstone for constructing the triazole core of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the most widely employed method due to its high regioselectivity for 1,4-disubstituted triazoles. Recent advancements have focused on optimizing catalytic systems to enhance efficiency under mild conditions. For instance, the use of Cu(I) catalysts with stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA) reduces copper oxidation and improves yields to >90% in aqueous or alcoholic solvents. Alternative protocols employing ruthenium catalysts, such as [Cp*RuCl]₄, enable access to 1,5-disubstituted triazoles, expanding the regiochemical diversity of products.

A breakthrough in metal-free cycloaddition involves morpholine-mediated defluorinative reactions with gem-difluoroalkenes and organic azides. This method proceeds via a β-fluoride elimination pathway, generating 1,4,5-trisubstituted triazoles with complete regiocontrol. Key parameters such as solvent polarity and base strength significantly influence reaction rates, with morpholine acting as both solvent and base to achieve optimal conversions. Comparative studies highlight the advantages of this approach in avoiding transition-metal contaminants, making it suitable for pharmaceutical applications.

Table 1: Comparison of Cycloaddition Methods

MethodCatalystRegioselectivityYield (%)Key Advantage
CuAACCu(I)/TBTA1,4-disubstituted85–95High efficiency, mild conditions
RuAAC[Cp*RuCl]₄1,5-disubstituted70–80Access to alternative regioisomer
Morpholine-mediatedNone1,4,5-trisubstituted60–75Metal-free, broad substrate scope

Regioselective Functionalization Approaches

Achieving precise regiocontrol during triazole functionalization is critical for tailoring the physicochemical properties of 1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The electronic effects of substituents play a pivotal role in directing reactivity. For example, electron-withdrawing groups at the 4-position of the triazole ring enhance the electrophilicity of the carboxylic acid moiety, facilitating nucleophilic substitutions. Conversely, electron-donating groups at the 5-position stabilize intermediates during alkylation or acylation reactions.

Organocatalytic strategies using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as powerful tools for regioselective functionalization. In DMSO or chloroform, DBU promotes [3 + 2] cycloadditions between α,β-unsaturated esters and azides, yielding 1,4-disubstituted triazoles with >80% regioselectivity. This method avoids metal catalysts and enables the synthesis of derivatives with vinyl or aryl groups, which are challenging to access via traditional Huisgen cycloadditions.

Recent work demonstrates that cesium carbonate in dimethyl sulfoxide (DMSO) facilitates regioselective N-alkylation of triazole precursors. By modulating the base strength and solvent polarity, researchers achieved >90% selectivity for N1-alkylation over N2-alkylation, a critical advancement for constructing asymmetrically substituted derivatives.

Large-Scale Production Protocols and Yield Maximization

Transitioning from laboratory-scale synthesis to industrial production requires addressing challenges in catalyst recycling, solvent recovery, and waste minimization. Continuous-flow reactors have shown promise in scaling up CuAAC reactions, reducing reaction times from hours to minutes while maintaining yields above 85%. Immobilized copper catalysts on silica or polymer supports enable facile separation and reuse, lowering production costs by up to 40% compared to batch processes.

Yield optimization hinges on precise control of stoichiometric ratios and reaction kinetics. For instance, maintaining a 1:1.2 molar ratio of azide to alkyne precursors minimizes side reactions such as dimerization, improving overall yields to >90%. Additionally, microwave-assisted synthesis reduces energy consumption and accelerates reaction rates by 50–70% in RuAAC systems.

Table 2: Key Parameters for Scalable Synthesis

ParameterOptimal RangeImpact on Yield
Azide:Alkyne Ratio1:1.2Maximizes triazole formation
Temperature60–80°C (CuAAC)Balances rate and selectivity
Catalyst Loading2–5 mol%Cost-effective efficiency
SolventDMSO/H₂O (9:1)Enhances solubility and rate

Purification strategies also play a critical role in large-scale production. Chromatographic methods using reverse-phase silica gel effectively separate triazole derivatives from byproducts, while recrystallization in ethanol/water mixtures achieves >95% purity for pharmaceutical-grade material.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

191.05063280 g/mol

Monoisotopic Mass

191.05063280 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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